2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide
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Overview
Description
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-phenoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the phenoxyphenyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the acetamide moiety.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amides.
Oxidation Reactions: Products include quinone derivatives.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-phenoxyphenyl)acetamide
- 2-chloro-N-(3-methoxyphenyl)acetamide
- 2-chloro-N-(2-methoxyphenyl)acetamide
Uniqueness
2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is unique due to the presence of both chloro and phenoxyphenyl groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the phenoxyphenyl group contributes to its potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
54810-28-5 |
---|---|
Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 |
Purity |
95 |
Origin of Product |
United States |
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